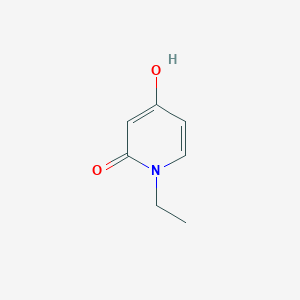

1-Ethyl-4-hydroxypyridin-2(1H)-one

CAS No.:

Cat. No.: VC18649818

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NO2 |

|---|---|

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | 1-ethyl-4-hydroxypyridin-2-one |

| Standard InChI | InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)5-7(8)10/h3-5,9H,2H2,1H3 |

| Standard InChI Key | JXMREYFPXGFCLI-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CC(=CC1=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Ethyl-4-hydroxypyridin-2(1H)-one (C₇H₉NO₂; molecular weight 139.15 g/mol) features a six-membered pyridinone ring with:

-

Ethyl group: Substituted at the N1 position, enhancing lipophilicity and influencing pharmacokinetic properties .

-

Hydroxyl group: Located at C4, enabling hydrogen bonding and participation in redox reactions .

Table 1: Comparative Structural Features of Pyridinone Derivatives

| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Ethyl-4-hydroxypyridin-2(1H)-one | Not available | C₇H₉NO₂ | N1-ethyl, C4-hydroxyl | 139.15 |

| 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | 61296-13-7 | C₈H₁₁NO₂ | N1-ethyl, C4-hydroxyl, C6-methyl | 153.18 |

| 4-Hydroxypyridin-2(1H)-one | 626-03-9 | C₅H₅NO₂ | C4-hydroxyl | 111.10 |

The absence of a C6 methyl group in 1-ethyl-4-hydroxypyridin-2(1H)-one distinguishes it from CAS 61296-13-7, potentially altering its electronic distribution and reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via N-alkylation of 4-hydroxypyridin-2(1H)-one using ethylating agents:

-

Reaction Setup:

-

Mechanism:

The base deprotonates the hydroxyl group at C2, generating a nucleophilic oxygen that attacks the ethylating agent. Steric and electronic effects influence regioselectivity, favoring N1-alkylation over O-alkylation. -

Yield Optimization:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and purity:

-

Advantages: Improved heat transfer, reduced reaction time, and scalability.

-

Purification: Recrystallization from ethanol-water mixtures or chromatography achieves >98% purity .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The hydroxyl group at C4 undergoes oxidation with agents like KMnO₄ to form a ketone, yielding 4-oxo-1-ethylpyridin-2(1H)-one.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone derivative, altering its bioactivity profile.

Electrophilic Substitution

The electron-rich C5 position undergoes halogenation (e.g., Cl₂, Br₂) or nitration (HNO₃/H₂SO₄), enabling further derivatization.

Table 2: Common Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 4-Oxo-1-ethylpyridin-2(1H)-one | Intermediate for anticancer agents |

| Reduction | H₂, Pd-C, ethanol | 1-Ethylpiperidin-4-ol-2-one | Neuropharmacological studies |

| Halogenation | Cl₂, FeCl₃, 25°C | 5-Chloro-1-ethyl-4-hydroxypyridin-2(1H)-one | Antimicrobial agent synthesis |

Industrial and Research Applications

Pharmaceutical Intermediates

-

Kinase Inhibitors: Serves as a scaffold for ATP-competitive inhibitors (e.g., JAK2, EGFR).

-

Metal Chelators: The hydroxyl and keto groups enable chelation of Fe³⁺ and Cu²⁺, useful in treating iron overload disorders .

Agrochemical Development

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Comparison with Structural Analogs

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 61296-13-7)

-

Enhanced Lipophilicity: The C6 methyl group increases logP by 0.5 units, improving blood-brain barrier penetration .

-

Synthetic Challenges: Steric hindrance from the methyl group reduces alkylation efficiency by 20% compared to the non-methylated analog .

4-Hydroxypyridin-2(1H)-one (CAS 626-03-9)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume